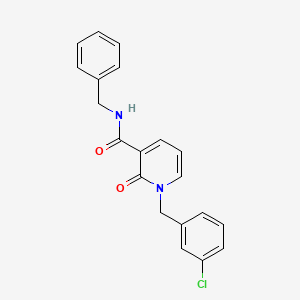

N-benzyl-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

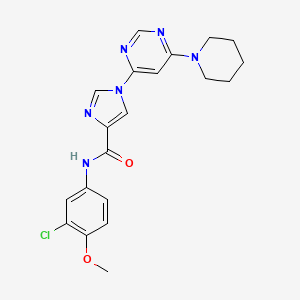

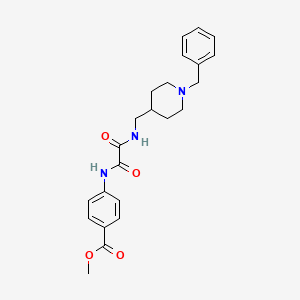

“N-benzyl-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide” is a chemical compound. It has a molecular formula of C19H18BrClN2 and an average mass of 389.717 Da . This compound is part of a class of molecules known as 1,2,3-triazoles, which are known for their broad range of important biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Pourabdi et al., 2022, reported the synthesis of a novel series of 3-arylcoumarin derivatives linked to an N-benzyl 1,2,3-triazole ring system . The synthesis process typically involves a multicomponent reaction, which provides a wide access to triazole derivatives production .Molecular Structure Analysis

The molecular structure of “N-benzyl-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide” includes a benzyl group, a chlorobenzyl group, and a pyridinecarboxamide group . The presence of these groups can influence the compound’s reactivity and biological activity.Wissenschaftliche Forschungsanwendungen

Charge Transfer Complexes and Coenzyme Interactions

Research conducted by Cilento and Schreier (1964) on pyridine coenzymes reveals insights into the interactions between oxidized and reduced forms of related compounds, suggesting potential applications in understanding and manipulating biochemical pathways, particularly those involving nicotinamide adenine dinucleotide (NAD) and its reduced form (NADH) (Cilento & Schreier, 1964).

Antibacterial Applications

Mobinikhaledi et al. (2006) synthesized N-(3-Hydroxy-2-pyridyl)benzamides and evaluated their microbiological activity against various bacteria, highlighting the potential of pyridinecarboxamide derivatives as antibacterial agents (Mobinikhaledi et al., 2006).

Cytotoxic Activity

Adhami et al. (2014) explored the synthesis and cytotoxic activity of novel cyclic systems in thiadiazolopyridine benzamide derivatives and their copper(II) complexes. This research underscores the potential for such compounds in developing new anticancer therapies, particularly due to their significant cytotoxicity against certain cancer cell lines (Adhami et al., 2014).

Photocatalytic Degradation Applications

The study on the photocatalytic degradation of pyridine by Maillard-Dupuy et al. (1994) suggests that related compounds could be explored for environmental applications, especially in the degradation of harmful chemicals in water (Maillard-Dupuy et al., 1994).

Histone Deacetylase Inhibition

Research by Zhou et al. (2008) on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) demonstrates the compound's role as a histone deacetylase (HDAC) inhibitor, indicating potential applications in cancer treatment through epigenetic modulation (Zhou et al., 2008).

Zukünftige Richtungen

The future directions for “N-benzyl-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide” could involve further exploration of its biological activities and potential applications. For instance, similar compounds have been reported to exhibit various biological activities, such as anti-ChE, 15-lipooxygenase (15-LOX), anti-Aβ aggregation, and neuroprotective activity . These findings suggest potential applications in the treatment of neurodegenerative diseases and other conditions.

Eigenschaften

IUPAC Name |

N-benzyl-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O2/c21-17-9-4-8-16(12-17)14-23-11-5-10-18(20(23)25)19(24)22-13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQINTTSVEKRFNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2861283.png)

![(2S)-2-Amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B2861285.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2861286.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2861290.png)

![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2861296.png)